molecular formula C12H12F3NO2 B13516845 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13516845
M. Wt: 259.22 g/mol
InChI Key: UMJACUAPLJFIAQ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS: 1049978-65-5) is a pyrrolidine-based carboxylic acid derivative bearing a 3-(trifluoromethyl)phenyl substituent at the 4-position. Its molecular formula is C₁₂H₁₂F₃NO₂, with a molecular weight of 259.22 g/mol . Key physicochemical properties include a density of 1.331 g/cm³ and a boiling point of 356.2°C at 760 mmHg . The compound is typically synthesized as a trans-isomer, and its Boc-protected derivative (CAS: 169248-97-9) is used as an intermediate in medicinal chemistry .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)

InChI Key

UMJACUAPLJFIAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a trifluoromethyl-substituted benzaldehyde can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Reactivity and Key Chemical Reactions

The compound’s reactivity stems from its carboxylic acid (-COOH) and amine (-NH-) groups, which enable participation in acid-base, nucleophilic, and electrophilic reactions. The trifluoromethyl group enhances electrophilicity at the carboxylic acid site due to its electron-withdrawing nature, facilitating reactions like esterification and amide formation.

Esterification

  • Reaction : Conversion of the carboxylic acid to esters (e.g., methyl ester) via acid-catalyzed nucleophilic substitution.

  • Example : Reaction with methanol in the presence of acid catalysts (e.g., HCl) yields methyl esters, which are intermediates in peptide synthesis.

  • Mechanism : The trifluoromethyl group stabilizes the transition state, enhancing reaction efficiency.

Amide Formation

  • Reaction : Condensation with amines to form amides, a common step in drug synthesis.

  • Example : Reaction with primary/secondary amines under coupling agents (e.g., DCC) to yield pharmacologically active amides.

Substitution Reactions

  • Reaction : Nucleophilic aromatic substitution on the trifluoromethyl-phenyl ring.

  • Example : Introduction of halogens (e.g., Cl, F) via electrophilic substitution, influenced by the electron-withdrawing trifluoromethyl group.

Hydrogenation

  • Reaction : Enantioselective hydrogenation using Ru catalysts to form chiral derivatives (e.g., (3S,4R) enantiomer) .

  • Conditions : Homogeneous catalysis with Ru-based diphosphine ligands, enabling stereochemical control .

Use of Protecting Groups

  • tert-Butoxycarbonyl (Boc) Protection : The Boc group is used to protect the amine during synthesis, allowing selective reactions on the carboxylic acid.

  • Deprotection : Removal of Boc under acidic conditions (e.g., HCl) to regenerate the amine.

Catalytic Hydrogenation

  • Ru-Catalyzed Hydrogenation : Achieves enantioselective hydrogenation of ketones to form chiral centers (e.g., (3S,4R) configuration) .

  • Conditions : Inert atmosphere, polar aprotic solvents (e.g., DMF), and controlled temperature .

Structural Influences on Reactivity

The trifluoromethyl group significantly impacts the compound’s reactivity:

  • Electron-Withdrawing Effect : Enhances electrophilicity at the carboxylic acid, accelerating reactions like esterification.

  • Lipophilicity : Increases membrane permeability, relevant for biological applications.

  • Steric Effects : May hinder nucleophilic attack on the phenyl ring, favoring substitution at specific positions.

Case Study: Enantioselective Hydrogenation

A patent (CN102245570A) describes a method for synthesizing chiral pyrrolidine-3-carboxylic acids using Ru catalysts . For example:

  • Substrate : A ketone derivative with a benzyl group.

  • Catalyst : Ru(T)₂D (T = acetate, D = chiral diphosphine ligand).

  • Outcome : Enantioselective hydrogenation yielding (3S,4S) or (3R,4R) enantiomers with high optical purity .

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid and its derivatives have a variety of applications in pharmaceutical development, material science, agricultural chemistry, biochemical research, and analytical chemistry . The presence of the trifluoromethyl group significantly alters the compound's electronic properties, enhancing its lipophilicity and potential biological activity, making it a valuable candidate for medicinal chemistry research.

Scientific Research Applications

Pharmaceutical Development
this compound acts as a key intermediate in synthesizing novel pharmaceuticals, particularly drugs targeting neurological disorders . Its unique structure enhances binding to specific receptors, improving therapeutic efficacy . One specific application is in the development of CCR5 antagonists, which can inhibit HIV-1 cell entry . For example, N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide was identified as a CCR5 antagonist with an IC50 value of 1.9 mM .

Material Science
This compound is used in formulating advanced materials like polymers and coatings that require specific chemical properties . The trifluoromethyl group contributes to improved chemical resistance and thermal stability .

Agricultural Chemistry
this compound finds applications as a building block for developing herbicides and pesticides . Its effectiveness in targeting specific plant pathways can lead to more efficient crop protection solutions .

Biochemical Research
Researchers utilize this chemical in studies related to enzyme inhibition and receptor binding assays . Its distinct properties allow for precise investigations into biological mechanisms, aiding in drug discovery .

Analytical Chemistry
It is employed as a standard reference material in various analytical techniques, including chromatography and mass spectrometry, ensuring accurate quantification and identification of similar compounds in complex mixtures .

Biological Activities

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid exhibits various biological activities:

  • Anticancer Activity It exhibits cytotoxic effects against various cancer cell lines. Studies have shown that trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compound induces apoptosis in these cells through caspase activation and cell cycle arrest at the G1 phase. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, comparable to standard chemotherapeutics like doxorubicin.
  • Neuroprotective Effects It potentially protects neuronal cells from oxidative stress and apoptosis. Research indicates that this compound may activate Nrf2-regulated cytoprotective genes, reducing oxidative stress in neuronal cells, which is crucial for developing neuroprotective therapies. In a neuroprotection study, trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid was shown to significantly reduce neuronal cell death induced by oxidative stress, linked to the activation of Nrf2 pathways, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Properties It demonstrates activity against certain bacterial strains, with the fluorinated structure enhancing the lipophilicity of the compound, which may contribute to its ability to penetrate bacterial membranes and exert antimicrobial effects.

Data Table: Summary of Biological Activities of trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

ActivityDescription
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines, inducing apoptosis through caspase activation and cell cycle arrest.
Neuroprotective EffectsPotentially protects neuronal cells from oxidative stress and apoptosis, linked to the activation of Nrf2 pathways.
Antimicrobial PropertiesDemonstrates activity against certain bacterial strains, with the fluorinated structure enhancing lipophilicity and membrane penetration.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, comparable to standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that the compound induces apoptosis through increased caspase activity.

Case Study 2: Neuroprotective Effects

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid 3-CF₃-phenyl C₁₂H₁₂F₃NO₂ 259.22 High hydrophobicity, trans-configuration
4-(4-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid 4-CF₃-phenyl C₁₂H₁₂F₃NO₂ 259.22 Para-substitution alters spatial interactions
4-(3,5-Dimethoxyphenyl) analog 3,5-(OCH₃)₂-phenyl C₂₃H₂₆F₃N₃O₅ 482.00 Increased polarity, lower crude yield (63%)
4-(1-Methylindol-3-yl) analog 1-methylindole C₂₄H₂₅F₃N₄O₃ 475.00 Enhanced π-π stacking potential, higher yield (76%)

Key Insights :

  • Trifluoromethyl vs. Methoxy Groups : The CF₃ group enhances lipophilicity and metabolic stability compared to polar methoxy substituents .
  • Positional Isomerism : The 3-CF₃ vs. 4-CF₃ substitution (para vs. meta) impacts receptor binding due to steric and electronic differences .

Modifications to the Pyrrolidine Core

Compound Name Core Modification Molecular Weight (g/mol) Application Reference
Boc-protected derivative tert-Butoxycarbonyl (Boc) 359.34 Intermediate for peptide coupling
4-[(3-Fluorophenyl)methyl] analog 3-Fluorobenzyl substitution 291.24 Potential CNS activity due to fluorinated aromatic ring
4-[(4-Bromophenyl)methyl] analog 4-Bromobenzyl substitution 352.15 (estimated) Halogenation for radiolabeling or cross-coupling

Key Insights :

  • Boc Protection : Improves solubility in organic solvents and stabilizes the amine group during synthesis .
  • Halogenated Derivatives : Bromine or fluorine substitutions enable further functionalization via Suzuki coupling or PET imaging .

Physicochemical Properties

Property 4-[3-CF₃-phenyl]pyrrolidine-3-carboxylic acid 4-(3,5-Dimethoxyphenyl) analog 4-(1-Methylindol-3-yl) analog
Melting Point (°C) 147 (analog data) Not reported Not reported
Density (g/cm³) 1.331 1.48 (pyridine analog) N/A
LogP (Predicted) ~2.1 (estimated) ~1.8 ~2.5

Note: The pyridine analog (4-(Trifluoromethyl)-3-pyridinecarboxylic acid) exhibits higher density due to aromatic nitrogen .

Biological Activity

4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, also known as trans-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula: C₁₇H₂₀F₃NO₄
  • Molecular Weight: 359.34 g/mol
  • CAS Number: 169248-97-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and potency in pharmacological applications .

Pharmacological Activities

Research has indicated that this compound exhibits a range of pharmacological activities:

  • Antagonistic Activity : It has been identified as a potential antagonist for the RXFP3 receptor, involved in appetite regulation and stress response. In vitro assays demonstrated that modifications in the compound's structure significantly affected its antagonistic potency .
  • Antimicrobial Properties : Studies have shown that pyrrole derivatives, including this compound, possess antibacterial activities against various pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds were reported between 3.12 and 12.5 µg/mL .
  • Neuropharmacological Effects : The compound has been studied for its effects on neuropeptide systems, particularly in relation to appetite control and metabolic syndrome. It has shown promise in modulating food intake in animal models .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how structural modifications influence biological activity:

Compound ModificationObserved ActivityReference
Trifluoromethyl at para-positionIncreased potency for inhibiting serotonin uptake
Variations in linkage length between phenyl and pyrrolidineSignificant changes in RXFP3 antagonistic activity
Alteration of substituents on the phenyl ringVaried antibacterial efficacy against Mycobacterium tuberculosis

Case Studies

  • Case Study on RXFP3 Antagonism :
    • A high-throughput screening identified this compound as a promising scaffold for RXFP3 antagonists. Structural modifications were made to enhance potency, leading to several analogs with improved pharmacokinetic profiles .
  • Antibacterial Efficacy :
    • In a study evaluating the antibacterial properties of pyrrole derivatives, this compound demonstrated significant activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step routes, including:

  • Condensation and cyclization : For example, reacting halogenated trifluoromethylphenyl precursors with pyrrolidine intermediates, followed by cyclization under conditions using catalysts like palladium or copper .
  • Functional group modifications : Carboxylic acid groups are often introduced via hydrolysis of ester precursors or oxidation of alcohols. describes analogous procedures for pyrrole-carboxylic acids, achieving yields of 60–95% depending on reaction optimization .
  • Key reagents : Solvents such as dimethylformamide (DMF) or toluene are frequently used, with catalysts (e.g., Pd/Cu) to facilitate cross-coupling reactions .

Advanced: How can researchers address contradictory spectral data during structural elucidation?

Answer:
Contradictions in NMR, LCMS, or X-ray data require systematic validation:

  • Multi-technique cross-validation : Combine 1^1H/13^13C NMR with high-resolution ESIMS (e.g., used ESIMS m/z 311.1 and 1^1H NMR δ 13.99 ppm to confirm structure) .
  • Database referencing : Use the Cambridge Structural Database (CSD) to compare crystallographic data for similar compounds, as demonstrated in for pyridine derivatives .
  • Isotopic labeling or derivatization : For ambiguous proton environments, isotopic labeling (e.g., 2^2H or 19^19F NMR) can resolve signal overlaps .

Basic: What analytical techniques are critical for confirming purity and structural identity?

Answer:

  • HPLC : Used to assess purity (e.g., 97.34% purity reported in ) .
  • Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., m/z 311.1 in ) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR provide stereochemical and substituent details (e.g., δ 2.56 ppm for methyl groups in ) .

Advanced: How can low-yield reactions in the synthesis of this compound be optimized?

Answer:

  • Catalyst screening : Test palladium, copper, or enzyme-based catalysts to improve coupling efficiency (e.g., highlights Pd/Cu catalysts for cyclization) .
  • Solvent and temperature optimization : Polar aprotic solvents (DMF, acetonitrile) at elevated temperatures (80–120°C) often enhance reaction rates .
  • Design of Experiments (DoE) : Use statistical models to evaluate interactions between variables (e.g., catalyst loading, solvent ratio) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. emphasizes consulting safety data sheets (SDS) and immediate medical consultation for exposure .
  • Ventilation and containment : Work in a fume hood to avoid inhalation of volatile intermediates.
  • Waste disposal : Follow institutional guidelines for halogenated/organic waste, as trifluoromethyl groups may generate toxic byproducts .

Advanced: What strategies are effective for characterizing unstable intermediates during synthesis?

Answer:

  • In-situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress without isolating intermediates .
  • Low-temperature NMR : Collect spectra at –40°C to stabilize reactive species (e.g., cyclopropane intermediates in ) .
  • Trapping agents : Use stabilizing ligands or derivatizing reagents (e.g., silylation for carboxylic acids) to prolong intermediate stability .

Basic: How is stereochemical integrity maintained during synthesis?

Answer:

  • Chiral auxiliaries or catalysts : Use enantioselective catalysts (e.g., Ru-based) for asymmetric synthesis of pyrrolidine rings .
  • Chromatographic resolution : Chiral HPLC or column chromatography separates enantiomers (e.g., describes (2S,3R)-configured proline derivatives) .

Advanced: How can computational methods aid in predicting reactivity or supramolecular interactions?

Answer:

  • Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity in cyclization steps .
  • Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
  • CSD analysis : Identify common packing motifs (e.g., hydrogen-bonding networks in ) to design co-crystals .

Table 1: Comparison of Analytical Techniques from Key Evidence

TechniqueApplication ExampleReference
ESIMSConfirmed molecular ion (m/z 311.1)
1^1H NMRResolved methyl groups (δ 2.56 ppm)
HPLCPurity assessment (97.34%)
X-ray diffractionSupramolecular interaction analysis

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